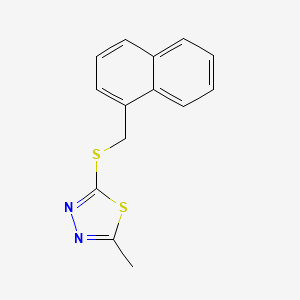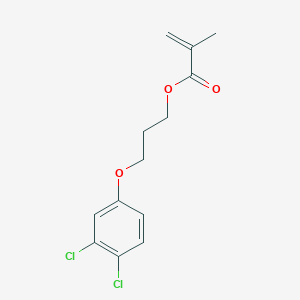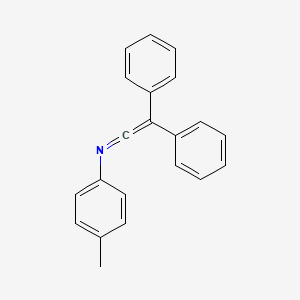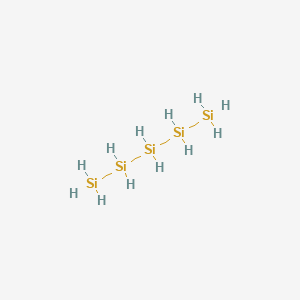
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features a phenylselanyl group attached to a tetrahydronaphthalen-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and phenylselenyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at a specific range to ensure optimal reaction conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the starting materials. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylselanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield selenoxide, while reduction may produce selenol.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and neuroprotection.
Industry: It is used in the development of new materials and as a precursor for other selenium-containing compounds.
Wirkmechanismus
The mechanism by which (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: The compound can interact with enzymes involved in redox reactions, influencing their activity and function.
Signal Transduction: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1S,2S)-1-(diethoxyphosphoryl)-2-[(S)-(phenylselanyl)]: This compound features a similar phenylselanyl group but with additional diethoxyphosphoryl functionality.
1-[(1S,2S)-2-[(phenylselanyl)carbonyl]cyclopropyl]pent-4-en-1-one: Another compound with a phenylselanyl group, but attached to a cyclopropyl and pent-4-en-1-one structure.
Uniqueness
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918443-01-3 |
|---|---|
Molekularformel |
C16H16OSe |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
(1S,2S)-1-phenylselanyl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H16OSe/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-9,15-17H,10-11H2/t15-,16-/m0/s1 |
InChI-Schlüssel |
CGAXODWWFHDECQ-HOTGVXAUSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@@H]([C@H]1O)[Se]C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1O)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)


![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)

![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)


![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)

